![molecular formula C16H23NOS B4018262 N-[2-(cyclohexylthio)ethyl]-2-methylbenzamide](/img/structure/B4018262.png)
N-[2-(cyclohexylthio)ethyl]-2-methylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of related benzamide compounds involves various chemical reactions and methodologies, including the use of spectroscopic data and X-ray diffraction analysis for characterization. For instance, the synthesis of N-Cyclohexyl-2-nitrobenzamide has been detailed, highlighting the conditions under which these compounds crystallize and the structural specifics obtained through X-ray analysis (Saeed, Hussain, & Bolte, 2010).
Molecular Structure Analysis
Molecular structure analysis of similar compounds utilizes techniques like X-ray diffraction to determine the crystal structure, providing insights into the arrangement of atoms within the molecule and the stabilization mechanisms, such as hydrogen bonding (Saeed, Hussain, & Bolte, 2010).
Chemical Reactions and Properties
Benzamide derivatives engage in a variety of chemical reactions, which have been studied to synthesize photoaffinity analogs of influenza fusion inhibitors, showcasing the complex reactions these compounds can undergo and their potential utility in medical research (Dischino et al., 1999).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as their crystallization behavior and hydrogen bonding characteristics, are crucial for understanding their stability and reactivity. These properties are closely examined through spectroscopic data and X-ray analysis (Saeed, Hussain, & Bolte, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and interaction with various reagents, highlight the versatility of benzamide compounds. For example, the synthesis of 5-aminopyrazoles from amidrazones and activated nitriles demonstrates the regioselective nature of these reactions and provides insights into the molecular structure and vibrational spectra of the products (Aly et al., 2017).
Mechanism of Action
The mechanism of action of “N-[2-(cyclohexylthio)ethyl]-2-methylbenzamide” is not specified in the search results. The mechanism of action of a chemical compound typically refers to its effects in a biological context, such as its interaction with biological macromolecules or its impact on a biological pathway .
Safety and Hazards
The safety and hazards associated with “N-[2-(cyclohexylthio)ethyl]-2-methylbenzamide” are not detailed in the search results. It is always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .
properties
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-13-7-5-6-10-15(13)16(18)17-11-12-19-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQBBPOBSHGSNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCSC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexylsulfanyl)ethyl]-2-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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